N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGLYPGZHVZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide (CAS No: 1022903-91-8) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, including its antiproliferative and antioxidant activities, as well as its antibacterial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.48 g/mol. The structure features a hexahydropyrroloquinoxaline core with various functional groups that contribute to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7), showing selectivity in its action. The mechanism of action appears to be independent of oxidative stress modulation as indicated by the lack of correlation between antioxidant activity and antiproliferative effects .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it possesses antioxidative capabilities superior to standard antioxidants like butylated hydroxytoluene (BHT). For example:
| Compound | Antioxidant Activity |
|---|---|
| N-methoxy-N-methyl... | Stronger than BHT in DPPH assay |
However, while it exhibits antioxidant activity in isolated systems, this does not translate directly to cellular environments where it fails to significantly scavenge reactive oxygen species (ROS) .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for selected strains is as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 32 |
This indicates that this compound could be a promising candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antiproliferative Effects : A study published in MDPI highlighted the compound's strong antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 1.2 µM to 5.3 µM .
- Mechanistic Insights : Research suggests that the observed antiproliferative activity is not solely attributed to oxidative stress modulation but may involve other pathways such as apoptosis or cell cycle arrest mechanisms .
- Combination Therapies : Preliminary investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy when used alongside established agents like doxorubicin and etoposide .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the quinoxaline scaffold. For example, derivatives of quinoxaline have shown promising results against various cancer cell lines.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of synthesized compounds related to quinoxaline, several derivatives exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for HCT-116 and 2.3 to 6.62 μg/mL for MCF-7 cells, indicating potent activity compared to the reference drug doxorubicin (IC50 = 3.23 μg/mL) .
Other Therapeutic Potential
Beyond anticancer applications, compounds with similar structures have been investigated for their potential in treating other diseases:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Antimalarial Prototypes : Research has indicated that modifications to the quinoxaline structure can yield effective antimalarial agents .
| Compound Name | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| N-methoxy-N-methyl... | HCT-116 | 1.9 - 7.52 | |
| N-methoxy-N-methyl... | MCF-7 | 2.3 - 6.62 | |
| Doxorubicin | HCT-116 | 3.23 |
Structure Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity |
| Quinoxaline Core | Essential for activity |
| Sulfonamide Group | Enhances biological interaction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of sulfonamide-functionalized pyrroloquinoxalines. Below, it is compared to two analogs with structural and functional similarities:
N-Methoxy-N-Methyl-5-(4-Methylbenzyl)-4-Oxo-1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]Quinoxaline-7-Sulfonamide
This analog (referred to as Compound A) shares the same pyrroloquinoxaline core and sulfonamide group but differs in the benzyl substituent at the 5-position, which is a 4-methylbenzyl group instead of 3-(trifluoromethyl)benzyl .
Key Comparisons:
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₂₁H₂₂F₃N₃O₄S | C₂₁H₂₅N₃O₄S |
| Molar Mass (g/mol) | 469.48 | 415.51 |
| Substituent at 5-Position | 3-(Trifluoromethyl)benzyl | 4-Methylbenzyl |
| Hydrogen Bond Acceptors | Not explicitly reported | 6 |
| XLogP | Not explicitly reported | 2.8 |
| Lipophilicity | Higher (due to CF₃ group) | Moderate (methyl group) |
| Electronic Effects | Strong electron-withdrawing (CF₃) | Electron-donating (methyl) |
Structural Implications:
- Binding Interactions: The electron-withdrawing CF₃ group may influence binding to hydrophobic pockets in biological targets, whereas the methyl group in Compound A offers weaker steric and electronic effects.
- Synthetic Accessibility: Compound A’s simpler substituent (4-methylbenzyl) likely requires fewer synthetic steps compared to the target compound’s trifluoromethylated benzyl group, which may involve specialized fluorination protocols .
(E)-3-(Dimethylamino)-1-(2-Hydroxy-4-{[3-(Trifluoromethyl)Benzyl]Oxy}Phenyl)-2-Propen-1-One
This compound (Compound B), listed in , shares the 3-(trifluoromethyl)benzyl moiety but features a propenone-phenyl core instead of a pyrroloquinoxaline scaffold .
Key Comparisons:
| Property | Target Compound | Compound B |
|---|---|---|
| Core Structure | Pyrroloquinoxaline-sulfonamide | Propenone-phenyl |
| Molecular Formula | C₂₁H₂₂F₃N₃O₄S | C₁₉H₁₇F₃N₂O₃ |
| Functional Groups | Sulfonamide, CF₃-benzyl | Hydroxy, CF₃-benzyloxy, enone |
| Potential Targets | Enzymes (e.g., carbonic anhydrase) | Kinases or redox-sensitive proteins |
Functional Implications:
- Pharmacophore Diversity: The target compound’s sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), whereas Compound B’s enone group may confer reactivity toward nucleophilic residues in kinases or redox pathways.
Research Findings and Limitations
While structural and physicochemical comparisons are well-supported by available data, direct pharmacological or biochemical studies on the target compound and its analogs are absent in the provided evidence. For example:
- Compound A ’s XLogP (2.8) suggests moderate lipophilicity, but the target compound’s CF₃ group likely increases this value, necessitating experimental validation .
- The meta-substitution of the CF₃ group in the target compound versus the para-methyl in Compound A could lead to divergent binding modes in protein active sites, but computational modeling or crystallography (e.g., using SHELX-based refinement ) would be required to confirm this.
Q & A
Q. Basic
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the hexahydropyrrolo-quinoxaline conformation .
- NMR : ¹H/¹³C NMR (DMSO-d6, 400–500 MHz) identifies proton environments, with NOESY confirming spatial proximity of N-methoxy and benzyl groups .
Advanced : For non-crystalline samples, combine DFT calculations (to predict chemical shifts) with dynamic NMR to study ring puckering or conformational exchange .
What strategies mitigate data contradictions between computational docking predictions and experimental binding assays?
Q. Advanced
- Validation : Cross-check docking (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity .
- Solvent effects : Adjust docking parameters to account for solvation (e.g., explicit water models) or use MD simulations to probe ligand-protein flexibility .
- False positives : Test analogues with modified sulfonamide or benzyl groups to isolate critical binding interactions .
How can reaction conditions be tailored to avoid over-oxidation of the pyrroloquinoxaline core?
Q. Advanced
- Oxidant selection : Replace harsh oxidants (e.g., NaOCl) with milder alternatives like IBX (2-iodoxybenzoic acid) to preserve the hexahydropyrrolo ring .
- In-situ monitoring : Use ReactIR or UV-Vis spectroscopy to track oxidation states and terminate reactions at the 4-oxo stage .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl ethers) during critical steps .
What analytical techniques are critical for characterizing sulfonamide reactivity in biological systems?
Q. Advanced
- LC-HRMS : Quantify metabolic stability in liver microsomes, identifying hydroxylation or demethylation products .
- 19F NMR : Track trifluoromethyl group stability under physiological conditions .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of bound proteins .
How can synthetic byproducts arising from the N-methoxy group’s lability be identified and minimized?
Q. Advanced
- HRMS/MS fragmentation : Characterize byproducts (e.g., demethylated or hydrolyzed derivatives) using collision-induced dissociation .
- pH control : Maintain reaction pH > 8 to prevent acid-catalyzed N-O bond cleavage .
- Additives : Use radical scavengers (e.g., BHT) to suppress oxidative degradation pathways .
What computational tools predict the compound’s solubility and permeability for in vivo studies?
Q. Basic
- LogP calculations : Use MarvinSketch or ACD/Labs to estimate octanol-water partitioning .
Advanced : - Molecular dynamics (MD) : Simulate membrane bilayer penetration (e.g., CHARMM-GUI) .
- COSMO-RS : Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
How do steric effects from the 3-(trifluoromethyl)benzyl group influence regioselectivity in subsequent derivatization?
Q. Advanced
- Steric maps : Generate using MOE or Schrödinger to visualize hindered sites (e.g., C-5 position) .
- Directed C-H activation : Employ Pd-catalyzed coupling with bulky ligands (e.g., SPhos) to override steric bias .
What crystallization conditions are optimal for obtaining diffraction-quality crystals?
Q. Basic
- Solvent screening : Use vapor diffusion (e.g., 1:1 DMSO/ethanol) with slow evaporation .
Advanced : - Additive screening : Introduce small molecules (e.g., heptane triacids) to stabilize crystal lattices .
- Cryo-crystallography : Flash-cool crystals (100 K) to reduce thermal motion artifacts .
How can metabolic instability of the N-methylsulfonamide moiety be addressed in lead optimization?
Q. Advanced
- Isosteric replacement : Substitute sulfonamide with sulfamate or acyl sulfonamide .
- Deuterium incorporation : Replace labile C-H bonds with C-D at metabolic hotspots (e.g., benzylic positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
